3-(1-Benzyl-6-methylpiperidin-2-yl)azetidin-3-ol
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Overview
Description
3-(1-Benzyl-6-methylpiperidin-2-yl)azetidin-3-ol is a compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that have gained significant attention in medicinal chemistry due to their unique structural properties and potential biological activities . This compound, in particular, is characterized by the presence of a benzyl group, a methylpiperidine moiety, and an azetidin-3-ol core.
Preparation Methods
The synthesis of 3-(1-Benzyl-6-methylpiperidin-2-yl)azetidin-3-ol can be achieved through various synthetic routes. One common method involves the reaction of 1-benzyl-6-methylpiperidine with an appropriate azetidinone precursor under specific reaction conditions . The reaction typically requires the use of a base, such as sodium hydride, and a solvent, such as tetrahydrofuran (THF), to facilitate the formation of the azetidine ring. Industrial production methods may involve optimization of reaction conditions to improve yield and scalability .
Chemical Reactions Analysis
3-(1-Benzyl-6-methylpiperidin-2-yl)azetidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(1-Benzyl-6-methylpiperidin-2-yl)azetidin-3-ol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(1-Benzyl-6-methylpiperidin-2-yl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular signaling pathways . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
3-(1-Benzyl-6-methylpiperidin-2-yl)azetidin-3-ol can be compared with other similar compounds, such as:
Azetidine-2-one: Another azetidine derivative with potential biological activities and applications in medicinal chemistry.
Piperidine derivatives: Compounds containing the piperidine ring, which are widely studied for their pharmacological properties.
Benzyl-substituted compounds: Compounds with a benzyl group, which are known for their diverse chemical reactivity and biological activities.
The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C16H24N2O |
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Molecular Weight |
260.37 g/mol |
IUPAC Name |
3-(1-benzyl-6-methylpiperidin-2-yl)azetidin-3-ol |
InChI |
InChI=1S/C16H24N2O/c1-13-6-5-9-15(16(19)11-17-12-16)18(13)10-14-7-3-2-4-8-14/h2-4,7-8,13,15,17,19H,5-6,9-12H2,1H3 |
InChI Key |
HPXRRLUYHHFCGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(N1CC2=CC=CC=C2)C3(CNC3)O |
Origin of Product |
United States |
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